1-(4-Iodophenyl)cyclopentanecarboxylic acid
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Overview
Description
1-(4-Iodophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H13IO2. This compound features a cyclopentane ring substituted with a carboxylic acid group and a 4-iodophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Iodophenyl)cyclopentanecarboxylic acid can be achieved through several methods. One common synthetic route involves the iodination of phenylcyclopentanecarboxylic acid. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the para position of the phenyl ring. Industrial production methods may involve more efficient and scalable processes, such as catalytic iodination reactions, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(4-Iodophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Iodophenyl)cyclopentanecarboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving molecular interactions and biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)cyclopentanecarboxylic acid involves its interaction with molecular targets and pathways. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting the compound’s activity and function.
Comparison with Similar Compounds
1-(4-Iodophenyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
1-(4-Bromophenyl)cyclopentanecarboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
1-(4-Chlorophenyl)cyclopentanecarboxylic acid: Contains a chlorine atom, which affects its chemical behavior and applications.
1-(4-Fluorophenyl)cyclopentanecarboxylic acid: Features a fluorine atom, resulting in distinct electronic and steric effects.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts specific reactivity and properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H13IO2 |
---|---|
Molecular Weight |
316.13 g/mol |
IUPAC Name |
1-(4-iodophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H13IO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) |
InChI Key |
SLQJYMQCVGGGCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
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